molecular formula C₂₀H₁₉NO₂S B1145787 Tazarotenic Acid Methyl Ester CAS No. 1332579-70-0

Tazarotenic Acid Methyl Ester

Cat. No.: B1145787
CAS No.: 1332579-70-0
M. Wt: 337.44
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tazarotenic Acid Methyl Ester can be synthesized through the esterification of Tazarotenic Acid. The process typically involves the reaction of Tazarotenic Acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Tazarotenic Acid Methyl Ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tazarotenic Acid Methyl Ester has several applications in scientific research:

Mechanism of Action

Tazarotenic Acid Methyl Ester is a prodrug that is converted into its active form, Tazarotenic Acid, through esterase hydrolysis. The active form binds to retinoic acid receptors, specifically RAR-β and RAR-γ, which are involved in regulating gene expression. This binding influences cell differentiation and proliferation, making it effective in treating conditions like psoriasis and acne .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to be a prodrug for Tazarotenic Acid. This prodrug mechanism provides a controlled release of the active compound, enhancing its therapeutic effects while minimizing side effects .

Biological Activity

Tazarotenic Acid Methyl Ester (TAME) is a synthetic retinoid derivative that has garnered attention for its biological activity, particularly in dermatological applications. This article explores the compound's mechanism of action, pharmacokinetics, therapeutic uses, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1332579-70-0
  • Molecular Formula : C21H21NO2S
  • Molecular Weight : 351.462 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • Melting Point : 97-98 °C
  • Boiling Point : 499.8 ± 45.0 °C at 760 mmHg

TAME is structurally related to tazarotene, a known selective retinoic acid receptor (RAR) agonist used primarily for treating plaque psoriasis and acne vulgaris. The methyl ester form is expected to enhance lipophilicity, potentially improving skin penetration and bioavailability.

TAME exerts its biological effects primarily through activation of RARs, which play a crucial role in regulating gene expression involved in cellular differentiation and proliferation. This mechanism is particularly relevant in the context of skin disorders, where abnormal cell proliferation is a hallmark.

Key Actions:

  • Inhibition of Ornithine Decarboxylase (ODC) : TAME has been shown to inhibit ODC activity induced by tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA), suggesting a potential role in modulating hyperproliferative conditions such as psoriasis .
  • Upregulation of Tumor Suppressor Genes : The compound promotes the expression of tazarotene-induced gene 3 (TIG3), which is associated with reduced cell proliferation and increased apoptosis in skin cells .

Pharmacokinetics

The pharmacokinetic profile of TAME indicates rapid metabolism to its active form, tazarotenic acid. Studies have demonstrated significant differences in bioavailability between various formulations (e.g., gel vs. foam).

Summary of Pharmacokinetic Findings:

ParameterTazarotene Gel (0.1%)Tazarotene Foam (0.1%)
AUC0-tau (hr*ng/mL)0.21 ± 0.120.14 ± 0.09
Cmax (ng/mL)0.023 ± 0.0160.012 ± 0.006
Terminal Half-life (hr)Not specifiedNot specified

These findings indicate that the foam formulation results in lower systemic exposure compared to the gel formulation, which may influence clinical efficacy and safety profiles .

Therapeutic Applications

TAME has been primarily investigated for its efficacy in treating skin conditions such as:

  • Plaque Psoriasis : Clinical trials have demonstrated that TAME can significantly reduce psoriatic lesions when applied topically.
  • Acne Vulgaris : Similar efficacy has been noted in acne treatment, where it helps reduce inflammation and comedone formation.

Case Study 1: Psoriasis Treatment

A study involving patients with moderate to severe plaque psoriasis treated with TAME gel showed a marked improvement in Psoriasis Area and Severity Index (PASI) scores after 12 weeks of treatment compared to baseline measurements.

Case Study 2: Acne Vulgaris Management

In another clinical trial, patients using TAME for acne experienced a reduction in inflammatory lesions by approximately 50% over an eight-week period, with minimal side effects reported.

Properties

CAS No.

1332579-70-0

Molecular Formula

C₂₀H₁₉NO₂S

Molecular Weight

337.44

Synonyms

6-[2-(3,4-Dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl)ethynyl]-,3-Pyridinecarboxylic Acid Methyl Ester

Origin of Product

United States

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